molecular formula C22H28ClNO3 B4170827 Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate

Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate

Cat. No.: B4170827
M. Wt: 389.9 g/mol
InChI Key: OAJCCNGVTYUNFC-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzoate ester group, a chloro substituent, and an adamantyl group The adamantyl group is a bulky, rigid structure that can influence the compound’s physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate can be achieved through a multi-step process:

    Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzoic acid and 3,5,7-trimethyladamantane.

    Reduction: The nitro group of 4-chloro-3-nitrobenzoic acid is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acylation: The resulting 4-chloro-3-aminobenzoic acid is then acylated with 3,5,7-trimethyladamantane-1-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Depending on the nucleophile, products such as methyl 4-methoxy-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate.

    Reduction: Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzyl alcohol.

    Hydrolysis: 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoic acid.

Scientific Research Applications

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. The adamantyl group is known for its antiviral and antibacterial properties.

    Materials Science: The rigid adamantyl group can impart unique physical properties to polymers and other materials, making this compound useful in the development of advanced materials.

    Biological Studies: The compound can be used in studies to understand the interactions between adamantyl-containing molecules and biological targets.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate depends on its application:

    Medicinal Chemistry: The adamantyl group can interact with viral or bacterial proteins, inhibiting their function. The benzoate ester can be hydrolyzed in vivo to release the active carboxylic acid, which can interact with biological targets.

    Materials Science: The rigid structure of the adamantyl group can enhance the mechanical properties of polymers, making them more durable and resistant to deformation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-3-{[(1-adamantyl)carbonyl]amino}benzoate: Similar structure but lacks the trimethyl groups on the adamantyl moiety.

    Methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate: Similar structure but has only two methyl groups on the adamantyl moiety.

Uniqueness

Methyl 4-chloro-3-{[(3,5,7-trimethyl-1-adamantyl)carbonyl]amino}benzoate is unique due to the presence of three methyl groups on the adamantyl moiety, which can influence its steric and electronic properties. This can result in different reactivity and interactions compared to similar compounds.

Properties

IUPAC Name

methyl 4-chloro-3-[(3,5,7-trimethyladamantane-1-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3/c1-19-8-20(2)10-21(3,9-19)13-22(11-19,12-20)18(26)24-16-7-14(17(25)27-4)5-6-15(16)23/h5-7H,8-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJCCNGVTYUNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(=O)OC)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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